Neticonazole

In Vivo Efficacy Cutaneous Candidiasis Topical Formulation

Neticonazole (SS717) is a research-grade imidazole with a unique dual mechanism: it inhibits fungal CYP51 to disrupt ergosterol biosynthesis and acts as a selective exosome biogenesis inhibitor. It demonstrates superior in vivo efficacy over bifonazole in a guinea pig model of cutaneous candidiasis and has a well-characterized safety margin with minimal systemic absorption (Cmax ~30 ng/mL). Clinically validated in topical treatment of hyperkeratotic tinea pedis. This compound is ideal as a positive control in dermatological antifungal research and for studying exosome-dependent pathways in cancer. Do not substitute with other imidazoles without scientific justification.

Molecular Formula C17H22N2OS
Molecular Weight 302.4 g/mol
CAS No. 130726-68-0
Cat. No. B145885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeticonazole
CAS130726-68-0
Synonyms1-(2-(methylthio)-1-(2-(pentyloxy)phenyl)ethenyl)-1H-imidazole
neticonazole
SS-717
SS717
Molecular FormulaC17H22N2OS
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2
InChIInChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3/b16-13+
InChIKeyVWOIKFDZQQLJBJ-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neticonazole (CAS 130726-68-0): A Scientifically Defined Imidazole Antifungal for Targeted Procurement


Neticonazole (CAS 130726-68-0), also known as SS717, is a synthetic imidazole antifungal agent that functions as an inhibitor of fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and fungal cell membrane integrity [1]. It is predominantly formulated as its hydrochloride salt for topical application and is recognized for its potent and long-acting antifungal properties . Clinically, it is approved in Japan for the treatment of superficial fungal infections, including dermatophytoses and cutaneous candidiasis [2]. Beyond its established antifungal role, Neticonazole has been identified as a selective inhibitor of exosome biogenesis and secretion, a mechanism of interest in cancer and infectious disease research .

Why Neticonazole (CAS 130726-68-0) Cannot Be Assumed Interchangeable with Other Imidazole Antifungals


Procurement decisions involving imidazole antifungals cannot rely on class-level assumptions due to significant variations in antifungal spectrum, target potency, and pharmacokinetic properties. For instance, while some imidazoles like Neticonazole and ketoconazole demonstrate potent activity against *Candida albicans* and *Malassezia furfur*, others exhibit differing profiles [1]. Furthermore, Neticonazole exhibits a dual pharmacological profile, acting as both an antifungal agent and a selective inhibitor of exosome biogenesis, a property not shared by all imidazole derivatives . These documented differences in spectrum, potency, and polypharmacology underscore the scientific necessity for compound-specific verification and preclude generic substitution without rigorous comparative analysis.

Quantitative Evidence for Neticonazole (CAS 130726-68-0) Differentiation: A Comparator-Based Procurement Guide


Superior In Vivo Efficacy of Neticonazole Solution vs. Bifonazole in a Guinea Pig Candidiasis Model

In a guinea pig model of cutaneous candidiasis, Neticonazole 1% solution demonstrated significantly superior therapeutic efficacy compared to Bifonazole (BFZ) 1% solution. Both treatments were applied once daily for three days, starting five days post-infection. The Neticonazole treatment group showed significantly greater reduction in fungal burden compared to both the vehicle control and the BFZ treatment group (P<0.01) [1].

In Vivo Efficacy Cutaneous Candidiasis Topical Formulation Preclinical Model

Comparative In Vitro Antifungal Spectrum and Activity Profile of Neticonazole Against Dermatophytes and Yeasts

An in vitro comparative study of five topical antimycotics launched in Japan in the 1990s revealed distinct antifungal activity profiles. Neticonazole (NCZ) and Ketoconazole (KCZ) exhibited potent activity against *Candida albicans* and *Malassezia furfur* but were less potent against *Trichophyton* species compared to allylamines like terbinafine [1]. In contrast, other studies show Neticonazole's activity against *C. albicans* is greater than that of luliconazole, bifonazole, and amorolfine, but less than clotrimazole and miconazole [2]. This specific activity profile differentiates Neticonazole from both allylamine and other azole antifungals.

Antifungal Spectrum In Vitro Susceptibility Dermatophytes Candida albicans

Quantified Minimal Systemic Absorption and High Local Retention of Neticonazole Following Topical Dermal Application

A dermal pharmacokinetic study in rats using 14C-labeled Neticonazole (14C-SS717) cream demonstrated minimal systemic absorption. Following a single topical dose of 25 mg SS717/kg as a 1% cream, the maximum blood concentration reached only 30.0 ng/mL at 24 hours post-dose, with a prolonged elimination half-life of 97 hours [1]. Concurrently, urinary and fecal excretion over 120 hours accounted for only 3.8% and 1.8% of the administered dose, respectively, with microautoradiography confirming high retention of the compound within the stratum corneum of the application site [1].

Pharmacokinetics Topical Absorption Safety Profile Preclinical Study

Validated Clinical Efficacy of Neticonazole 1% Cream in a 4-Week Trial for Hyperkeratotic Tinea Pedis

A 4-week clinical trial enrolled 126 patients with hyperkeratotic tinea pedis to evaluate the efficacy of Neticonazole 1% cream applied once daily. The study assessed mycological response via KOH mount and improvement in five clinical signs (pruritus, erythema, hyperkeratosis, fissure, scale) at 2 and 4 weeks [1]. The study demonstrated that Neticonazole 1% cream was effective in treating this challenging, chronic form of tinea pedis, which is often refractory to topical therapies. The trial included an arm evaluating the drug under occlusion, providing data on its performance in an enhanced penetration model [1].

Clinical Trial Tinea Pedis Hyperkeratotic Topical Antifungal

Confirmed Dual Pharmacological Activity: Neticonazole as a Selective Inhibitor of Exosome Biogenesis and Secretion

In addition to its primary antifungal mechanism (CYP51 inhibition), Neticonazole has been identified and validated as a selective inhibitor of exosome biogenesis and secretion. This activity has been demonstrated in cellular models relevant to cancer research, where Neticonazole treatment significantly reduces the Bcl-2/Bax ratio, leading to the restoration of apoptosis levels in xenograft tumors . This polypharmacological profile is not a general feature of the imidazole class and is supported by independent studies confirming its anti-infective and anticancer effects .

Exosome Inhibition Polypharmacology Anticancer Activity Mechanism of Action

Targeted Research and Development Applications for Neticonazole (CAS 130726-68-0)


Investigating Efficacy in Cutaneous Candidiasis Models

Given its demonstrated superior in vivo efficacy over bifonazole in a guinea pig model of cutaneous candidiasis [1], Neticonazole is a high-value tool compound for preclinical research focused on novel topical therapies for *Candida albicans* infections of the skin. Its proven activity against this pathogen and the availability of detailed preclinical efficacy data make it suitable for use as a positive control or for exploring novel combination therapies and formulation strategies in dermatological infection models.

Topical Antifungal Formulation Development with a Focus on Low Systemic Exposure

The well-documented pharmacokinetic profile of Neticonazole, characterized by minimal systemic absorption (Cmax of 30 ng/mL in rats) and high local retention in the stratum corneum [1], makes it an ideal candidate for the development and testing of novel topical formulations. Researchers can leverage these data to design studies that require a compound with a predictable, favorable safety margin and a long duration of action at the target site, using it as a benchmark for evaluating new dermal delivery systems or drug candidates intended for localized therapy.

Translational Research on Chronic and Hyperkeratotic Dermatophytoses

The clinical validation of Neticonazole 1% cream in a 4-week trial for hyperkeratotic tinea pedis [1] provides a strong translational rationale for its use in advanced preclinical models and pilot clinical studies. This evidence supports its selection as a reference compound for programs aiming to address difficult-to-treat, chronic fungal infections like moccasin-type tinea pedis, where many topical agents show limited efficacy due to poor penetration through thickened skin.

Mechanistic Studies on Exosome Biogenesis and Cancer Biology

Neticonazole's validated activity as a selective inhibitor of exosome biogenesis and secretion [1] positions it as a unique chemical probe for investigating the role of extracellular vesicles in cancer progression, metastasis, and intercellular communication. Its dual antifungal and exosome-inhibitory properties allow for innovative research applications, such as studying the interplay between fungal infections and exosome-mediated signaling or using it as a tool compound to dissect exosome-dependent pathways independent of its antifungal mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neticonazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.